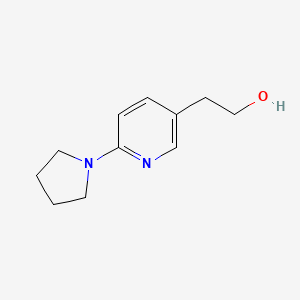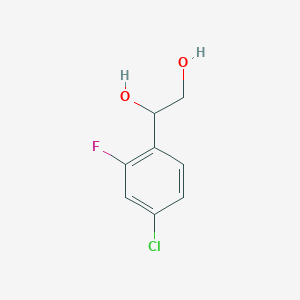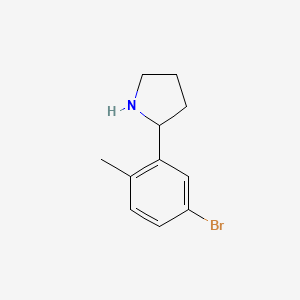
2-(5-Bromo-2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methylphenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a brominated methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylphenyl)pyrrolidine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
N-alkylation: The pyrrolidine nitrogen can be further alkylated using suitable alkylating agents.
Aromatic substitution: The brominated aromatic ring can participate in further substitution reactions, such as halogenation or nitration.
Reduction: The bromine atom can be reduced to a hydrogen atom under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield N-alkylated pyrrolidine derivatives, while aromatic substitution can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-methylphenyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: Its unique properties make it useful in the synthesis of novel materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-methylphenyl)pyrrolidine involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in organic synthesis and drug discovery.
Pyrrolidine-2-one: Known for its applications in medicinal chemistry due to its biological activity.
Pyrrolidine-2,5-dione: Used in the synthesis of bioactive molecules with target selectivity.
Uniqueness
2-(5-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of the brominated methylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Número CAS |
1270545-46-4 |
|---|---|
Fórmula molecular |
C11H14BrN |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
Clave InChI |
FBSZWWZPOIIBMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


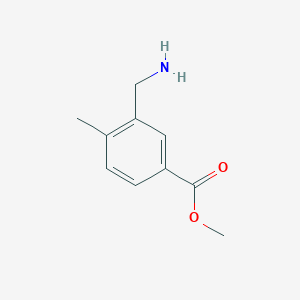
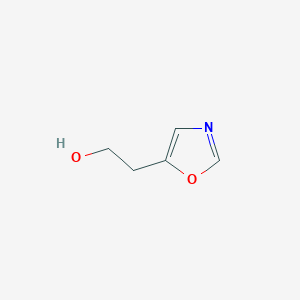


![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
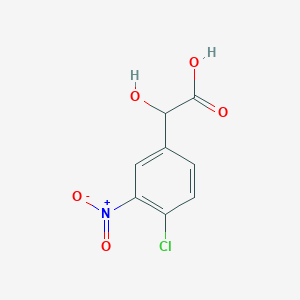
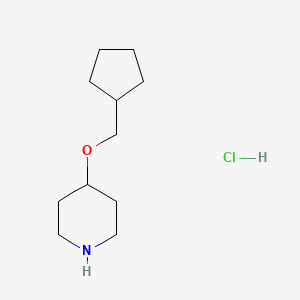

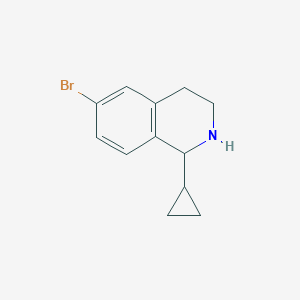
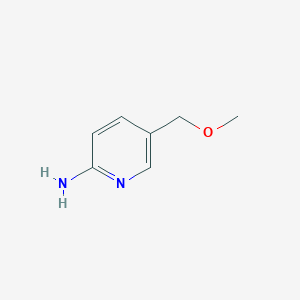
![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
